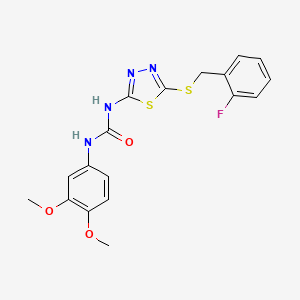

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea-thiadiazole hybrid compound characterized by:

- A 3,4-dimethoxyphenyl group attached to the urea moiety, providing electron-donating methoxy substituents.

- A 2-fluorobenzylthio side chain on the 1,3,4-thiadiazole ring, introducing steric bulk and electronegativity.

This structural framework is designed to enhance binding affinity to biological targets, such as enzymes or receptors, while optimizing physicochemical properties like solubility and metabolic stability.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S2/c1-25-14-8-7-12(9-15(14)26-2)20-16(24)21-17-22-23-18(28-17)27-10-11-5-3-4-6-13(11)19/h3-9H,10H2,1-2H3,(H2,20,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQLZQCADXOHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the 2-fluorobenzylthio group and the 3,4-dimethoxyphenyl group. The final step involves the formation of the urea linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings or the thiadiazole ring can be replaced with other functional groups.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various organic transformations, making it valuable in synthetic chemistry.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.

- Antifungal Effects : Preliminary investigations suggest potential antifungal properties, making it a candidate for developing new antifungal agents.

- Anticancer Potential : The compound has been studied for its ability to inhibit cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines through specific molecular pathways.

Medical Applications

- Therapeutic Agent : Ongoing research is exploring its role as a therapeutic agent for diseases such as cancer and infections. Its potential as an enzyme inhibitor or receptor modulator is being investigated, which could lead to new treatment modalities .

Industrial Applications

- Material Development : The compound may find applications in developing new materials due to its unique chemical structure. Its properties could be harnessed in creating advanced polymers or coatings.

- Agrochemicals : There is potential for this compound to be used in agricultural applications as a pesticide or herbicide due to its biological activity against pathogens and pests .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth, particularly against E. coli and S. aureus. |

| Study B | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study C | Material Science | Explored the use of the compound in polymer synthesis, resulting in enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with chlorophenyl (e.g., ) or fluorophenyl (e.g., ) analogs, which may reduce solubility but enhance hydrophobic interactions.

- Thioether Side Chains : The 2-fluorobenzylthio group introduces steric hindrance and moderate electronegativity, differing from alkyl (e.g., ethyl in ) or aryl (e.g., trimethoxyphenyl in ) substituents.

Physicochemical Data:

*Estimated based on analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiadiazole moiety, which has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C18H19FN4O2S

- CAS Number : 577963-05-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiadiazole ring is known to participate in hydrogen bonding and π-stacking interactions with enzymes and receptors. This interaction can lead to the modulation of enzymatic pathways and receptor activities.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).

- IC50 Values : Preliminary studies have shown promising results with IC50 values in the low micromolar range. For example, one derivative demonstrated an IC50 value of 4.37 µM against HepG2 cells .

Anticholinesterase Activity

The compound's structural features suggest potential as an anti-Alzheimer's agent by inhibiting acetylcholinesterase (AChE):

- Activity Comparison : In vitro studies have shown that certain thiadiazole derivatives exhibit greater potency than established drugs like donepezil, with IC50 values in the nanomolar range .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

- Mechanism : The presence of sulfur in the thiadiazole structure enhances its ability to disrupt microbial cell membranes.

Study on Anticancer Properties

In a study conducted on various thiadiazole derivatives, including our compound of interest, researchers found that:

- Methodology : The compounds were subjected to cytotoxicity assays against multiple cancer cell lines.

- Findings : The study reported significant growth inhibition in cancer cells, supporting the hypothesis that thiadiazole derivatives can effectively target cancerous cells through various mechanisms .

Study on Anticholinesterase Activity

Another significant study focused on the anti-Alzheimer potential of thiadiazole compounds:

- Results : Compounds were tested for their ability to inhibit AChE. The most active derivative exhibited an IC50 value of 1.82 nM, indicating strong potential for therapeutic use in cognitive disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Thiadiazole | 4.37 | Anticancer |

| Compound B | Thiadiazole | 1.82 | Anticholinesterase |

| Compound C | Thiadiazole | 8.03 | Anticancer |

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | DMF | Enhances solubility of intermediates |

| Temperature | 80–90°C | Balances reaction rate and side reactions |

| Base | Triethylamine | Minimizes byproduct formation |

Advanced: What computational methods are recommended to elucidate reaction mechanisms or binding modes?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s approach combines quantum calculations with experimental feedback to identify energy barriers .

- Molecular Docking : Autodock Vina or Schrödinger Suite can predict binding affinities to targets like kinases or antimicrobial proteins. Align the urea moiety for hydrogen bonding with active-site residues .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes under physiological conditions.

Case Study :

A related thiadiazole-urea derivative showed a binding energy of −8.2 kcal/mol to EGFR kinase in docking studies, validated by crystallographic data .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.7–3.9 ppm; thiadiazole carbons at δ 160–170 ppm) .

- IR : Urea C=O stretch at ~1650–1700 cm⁻¹; thiadiazole C-S at ~650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₉H₁₈FN₅O₂S₂: 448.09) .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Analog Synthesis : Replace the 2-fluorobenzylthio group with other substituents (e.g., 3-chlorobenzyl, pyridinylmethyl) and compare bioactivity .

- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity. For example, bulky substituents at the 5-position of thiadiazole may enhance kinase inhibition .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from urea, hydrophobic regions from dimethoxyphenyl) .

SAR Table (Example from Analog Studies):

| Substituent (R) | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 2-Fluorobenzyl | 12.5 | 6.25 |

| 3-Chlorobenzyl | 18.3 | 12.5 |

| Pyridin-3-ylmethyl | 8.9 | 3.12 |

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (48-hour exposure, IC₅₀ calculation via nonlinear regression) .

- Antimicrobial : Broth microdilution (CLSI guidelines) for Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .

Advanced: How can contradictory bioactivity data from different studies be resolved?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays in triplicate using standardized protocols (e.g., CLSI for antimicrobials).

- Solubility Considerations : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Target Selectivity Profiling : Kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify off-target effects that may explain variability .

Example : A related compound showed IC₅₀ = 25.1 μM in one study but 16.2 μM in another due to differences in cell passage number .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC : C18 column (5 μm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >95% is acceptable for biological testing .

- Stability Studies : Accelerated degradation testing at 40°C/75% RH for 4 weeks; monitor via HPLC .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

Methodological Answer:

- Prodrug Design : Esterification of the urea NH group to enhance oral bioavailability .

- CYP450 Inhibition Assays : Human liver microsomes + LC-MS/MS to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Basic: How to design controlled experiments for assessing toxicity?

Methodological Answer:

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .

- Genotoxicity : Ames test (TA98 strain) with/without metabolic activation (S9 fraction) .

Advanced: What crystallographic techniques resolve structural ambiguities?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). A related urea-thiadiazole compound crystallized in the monoclinic P2₁/c space group, revealing a planar urea moiety and dihedral angles of 15° between aromatic rings .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.